2-Hydroxybenzene-1,3,5-tricarbaldehyde
Overview
Description
2-Hydroxybenzene-1,3,5-tricarbaldehyde is a multifunctional organic compound that is structurally related to benzene with three formyl groups and a hydroxyl group attached to the ring. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been investigated. These compounds serve as ligands for metal complexes and have interesting chemical and physical properties due to their ability to participate in various chemical reactions, including condensation and complexation .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde, involves the formation of metal complexes that can mediate regioselective aldol-type condensation reactions . Another related compound, 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, can be synthesized efficiently from 1,3,5-tribromobenzene in two reaction steps, indicating that halogenated benzene derivatives can be precursors to tricarbaldehyde compounds . These methods suggest that 2-Hydroxybenzene-1,3,5-tricarbaldehyde could potentially be synthesized through similar pathways involving halogenated intermediates or metal-mediated condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hydroxybenzene-1,3,5-tricarbaldehyde is characterized by the presence of electron-withdrawing aldehyde groups and an electron-donating hydroxyl group. This arrangement can lead to intramolecular hydrogen bonding, which can influence the rigidity and planarity of the molecule . The presence of substituents on the benzene ring, such as methyl groups, can further affect the molecular geometry and electronic distribution .
Chemical Reactions Analysis
Compounds with aldehyde and hydroxyl groups on a benzene ring can undergo various chemical reactions. For instance, the aldol-type condensation is facilitated by metal complexes, as seen with the dicopper(II) complex of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde . The reactivity of these compounds can be influenced by the presence of metal ions, as demonstrated by the different behaviors of homo- and heterodinuclear complexes in electrochemical studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Hydroxybenzene-1,3,5-tricarbaldehyde are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can lead to the formation of emissive organic crystals with high fluorescence efficiency, as observed with 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The electrochemical properties of these compounds are complex and can involve quasi-reversible electron transfers, which are affected by the metal centers and the ligand environment .
Scientific Research Applications
Photocatalytic Activity in Solar-to-Hydrogen Energy Conversion
2-Hydroxybenzene-1,3,5-tricarbaldehyde (HBT) has been utilized in improving photocatalytic activity for solar-to-hydrogen energy conversion. A study by Lin et al. (2021) demonstrates that HBT, when incorporated into covalent organic frameworks (COFs), significantly enhances hydrogen production rates under visible light irradiation. This increase in photocatalytic activity is attributed to finely tuned energy levels and improved wettability, leading to more efficient photoinduced charge separation and transfer (Lin et al., 2021).
Electrocatalysis in Water-Splitting for Hydrogen Production
HBT is also instrumental in developing metal-free electrocatalysts for hydrogen evolution via electrochemical water-splitting. Ruidas et al. (2021) describe a COF material synthesized using HBT, which exhibits excellent activity in electrocatalytic water-splitting with low overpotential requirements. This advancement offers a sustainable and economical approach for hydrogen production (Ruidas et al., 2021).
Fluorescent pH Sensing
HBT has been used to create novel fluorescent pH sensors. Yue et al. (2022) developed a ratiometric fluorescent pH sensor using a multivariate strategy that combines HBT with other compounds. These sensors exhibit selectivity and repeatability in acidic conditions, demonstrating potential applications in environmental regulation, medical diagnosis, and synthetic chemistry (Yue et al., 2022).
Chemical and Material Synthesis
HBT has been implicated in various synthesis reactions. Adhikary et al. (1987) studied its role in the aldol-type reaction of carbaldehyde moieties with ketones, facilitated by a dicopper(II) complex. This study highlights the potential of HBT in controlled self-condensation and polycondensation reactions (Adhikary et al., 1987).
Safety And Hazards
2-Hydroxybenzene-1,3,5-tricarbaldehyde is identified as an irritant . It can cause eye and skin irritation, and it is harmful if swallowed, absorbed through the skin, or inhaled . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
One of the future directions for 2-Hydroxybenzene-1,3,5-tricarbaldehyde is in the synthesis of covalent organic frameworks (COFs). For instance, the covalent organic framework C6-TRZ-TFP is synthesized by solvothermal polycondensation of 2-hydroxybenzene-1,3,5-tricarbaldehyde (TFP) and 4,4′,4′′- (1,3,5-triazine-2,4,6-triyl)tris [ (1,1′-biphenyl)-4-amine] .
properties
IUPAC Name |
2-hydroxybenzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAZHQGKWVMFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383486 | |
Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzene-1,3,5-tricarbaldehyde | |
CAS RN |
81502-74-1 | |
Record name | 2-hydroxybenzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-1,3,5-benzenetricarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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